molecular formula C8H16N2O2 B6306997 N,N'-Diacetyl-N,N'-dimethylethylenediamine CAS No. 24768-60-3

N,N'-Diacetyl-N,N'-dimethylethylenediamine

Cat. No. B6306997
CAS RN: 24768-60-3
M. Wt: 172.22 g/mol
InChI Key: TYJXKGNJOSVQCP-UHFFFAOYSA-N
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Description

N,N'-Diacetyl-N,N'-dimethylethylenediamine (DADMED) is an organic compound with a wide range of applications in the sciences. It is a diamine with two acetyl groups attached to each of the two nitrogen atoms, and two methyl groups attached to the two carbon atoms. DADMED has been used in a variety of scientific research applications, including biochemical and physiological studies, and is a useful reagent in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N,N'-Diacetyl-N,N'-dimethylethylenediamine plays a significant role in chemical synthesis. For instance, it is involved in the synthesis of cyclic diamide disulfide rings, which are studied for their unique molecular structures and conformations (Maharajh et al., 1997). The compound has also been used to investigate the coordination behavior with cellulose, contributing to the understanding of molecular bonding in cellulose-diamine complexes (Segal' & Eggerton, 1961).

Complex Formation and Molecular Interaction Studies

This compound is instrumental in forming heterometallic complexes, particularly in the synthesis of Cu(II)/Cr(III) complexes. These complexes are characterized by their molecular structures and magnetic properties, providing insights into supramolecular architectures (Nikitina et al., 2009). Additionally, its application in the synthesis of benzimidazoles via CuI-catalyzed amination demonstrates its versatility in organic synthesis (Deng et al., 2009).

Involvement in Ligand Design and Metal Complexes

The compound is also significant in the development of metal complexes, such as dichlororhodium(III) complexes, where it acts as a ligand. Research in this area helps in understanding the coordination chemistry and electronic properties of such complexes (Kim et al., 1986).

Medical Imaging and Diagnostic Applications

In the field of medical imaging and diagnostics, this compound has been explored for its potential in forming complexes with radionuclides like Ga(III) and In(III). These studies are pivotal in the development of new diagnostic imaging agents (Sun et al., 1996).

Chiral Chemistry and Stereochemical Analysis

The compound's application extends to chiral chemistry, where its derivatives are used for optical resolution and studying circular dichroism in mixed-diamine palladium(II) complexes. Such research is crucial for understanding the stereochemical properties of metal complexes (Nakayama et al., 1981).

Analytical Chemistry and Flavor Analysis

In analytical chemistry, derivatives of this compound are used in the determination of diacetyl in beer, showcasing its relevance in flavor analysis and quality control in the food industry (Wang et al., 2017).

Catalysis and Industrial Applications

The compound has been utilized in catalysis, as demonstrated by its role in the amidation of aryl halides using Cu2O nanoparticles. This showcases its potential in industrial applications and organic synthesis (Yao & Wei, 2010).

properties

IUPAC Name

N-[2-[acetyl(methyl)amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)9(3)5-6-10(4)8(2)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJXKGNJOSVQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510358
Record name N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24768-60-3
Record name N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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